![molecular formula C14H11N7O2S B2755476 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 1904020-85-4](/img/structure/B2755476.png)

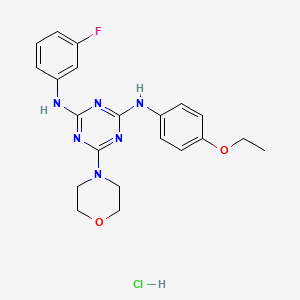

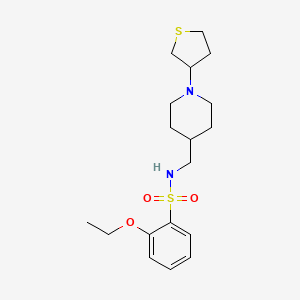

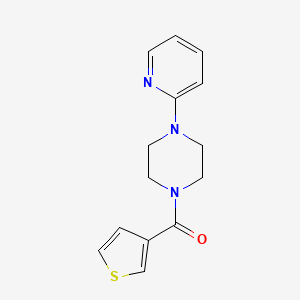

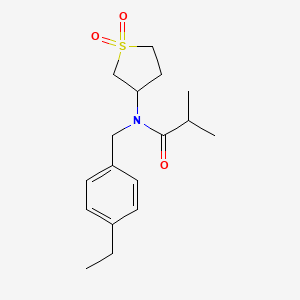

2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of organic azides with alkynes, a process known as the Huisgen cycloaddition .Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo N-alkylation and N-arylation .Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They have the ability to form hydrogen bonds, which can make them useful in medicinal chemistry .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A novel approach for the synthesis of imidazo and triazolopyridines from dithioesters has been developed, highlighting efficient methods for producing related compounds with good to excellent yields. This research emphasizes the versatility and efficiency of desulfurative cyclization for generating such compounds under mild conditions and short reaction times, offering operational simplicity and high yields (A. Ramesha et al., 2016).

Antimicrobial and Antitumor Activities

Research has been conducted on the antimicrobial evaluation of new thienopyrimidine derivatives, indicating the potential of these compounds for medical applications due to their pronounced antimicrobial activity. The study underscores the importance of heterocyclic compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).

Furthermore, the antitumor activity of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one derivatives, with a focus on a specific compound (CCRG 81045), has been extensively studied. This compound demonstrated good activity against various murine tumors, presenting itself as a promising candidate for cancer treatment. The research also delves into the pharmacokinetics of this compound in mice, contributing valuable insights into its potential therapeutic applications (M. Stevens et al., 1987).

Biological and Medicinal Exploration

The improvement of synthetic routes towards various heterocyclic systems, including thiophene, oxazole, triazole, and pyrimidine, for their biological and medicinal exploration has been a significant area of research. This work highlights the utility of certain intermediates for synthesizing these systems, emphasizing their relevance in drug discovery and development (M. Salem et al., 2021).

Insecticidal Applications

A study on the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicates the diverse applications of such compounds. The research provides insights into the toxicological, biochemical parameters, and biological aspects of these compounds, showing their effectiveness as insecticidal agents (Nanees N. Soliman et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-dihydroimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2S/c22-13(10-5-16-14(23)17-10)15-6-12-19-18-11-2-1-9(20-21(11)12)8-3-4-24-7-8/h1-5,7H,6H2,(H,15,22)(H2,16,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWZWUAVXNIQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=CNC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-dihydroimidazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)

![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)

![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)